molecular formula C21H36ClNO3 B2827428 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1217789-98-4

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No.: B2827428
CAS No.: 1217789-98-4
M. Wt: 385.97
InChI Key: SWLISLQFMREFFX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an isopropylphenoxy group, and a propanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Isopropylphenoxy Group: This step involves the reaction of the piperidine derivative with 2-isopropylphenol in the presence of a suitable base, such as sodium hydride, to form the ether linkage.

    Formation of the Propanol Moiety: The final step involves the reaction of the intermediate with an appropriate epoxide or halohydrin to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ether linkage, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-methylphenoxy)ethoxy)propan-2-ol hydrochloride
  • 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-ethylphenoxy)ethoxy)propan-2-ol hydrochloride
  • 1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-tert-butylphenoxy)ethoxy)propan-2-ol hydrochloride

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is unique due to its specific structural features, such as the isopropyl group on the phenoxy ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3.ClH/c1-16(2)20-10-5-6-11-21(20)25-13-12-24-15-19(23)14-22-17(3)8-7-9-18(22)4;/h5-6,10-11,16-19,23H,7-9,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLISLQFMREFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COCCOC2=CC=CC=C2C(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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